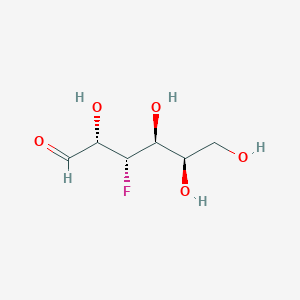
(2S,3S,4S,5R)-3-Fluoro-2,4,5,6-tetrahydroxyhexanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S,4S,5R)-3-Fluoro-2,4,5,6-tetrahydroxyhexanal is a fluorinated sugar derivative. This compound is of interest due to its unique structural features, which include a fluorine atom and multiple hydroxyl groups. These characteristics make it a valuable compound in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R)-3-Fluoro-2,4,5,6-tetrahydroxyhexanal typically involves the fluorination of a suitable sugar precursor. One common method is the selective fluorination of a protected sugar derivative, followed by deprotection to yield the desired compound. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride or xenon difluoride, under controlled temperature and solvent conditions to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process may also involve purification steps such as crystallization or chromatography to isolate the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S,4S,5R)-3-Fluoro-2,4,5,6-tetrahydroxyhexanal can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as nucleophiles (e.g., amines or thiols) under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-fluoro-2,4,5,6-tetrahydroxyhexanoic acid.
Reduction: Formation of 3-fluoro-2,4,5,6-tetrahydroxyhexanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2S,3S,4S,5R)-3-Fluoro-2,4,5,6-tetrahydroxyhexanal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its interactions with enzymes and proteins, particularly those involved in carbohydrate metabolism.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Used in the development of novel materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism by which (2S,3S,4S,5R)-3-Fluoro-2,4,5,6-tetrahydroxyhexanal exerts its effects is primarily through its interactions with biological molecules. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to alterations in metabolic pathways and biological processes, making it a valuable tool for studying enzyme mechanisms and developing new drugs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3S,4S,5R)-2,4,5,6-Tetrahydroxyhexanal: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
(2S,3S,4S,5R)-3-Chloro-2,4,5,6-tetrahydroxyhexanal: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological interactions.
(2S,3S,4S,5R)-3-Bromo-2,4,5,6-tetrahydroxyhexanal: Contains a bromine atom, which can affect its chemical and biological properties differently compared to the fluorinated compound.
Uniqueness
The presence of the fluorine atom in (2S,3S,4S,5R)-3-Fluoro-2,4,5,6-tetrahydroxyhexanal imparts unique properties such as increased stability, altered reactivity, and enhanced binding affinity to biological targets. These characteristics make it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H11FO5 |
|---|---|
Molekulargewicht |
182.15 g/mol |
IUPAC-Name |
(2S,3S,4S,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6-/m0/s1 |
InChI-Schlüssel |
RMHCJIQOFXULDL-KCDKBNATSA-N |
Isomerische SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C=O)O)F)O)O)O |
Kanonische SMILES |
C(C(C(C(C(C=O)O)F)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tetrakis[(R)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)](/img/structure/B13144180.png)
![Valine,N-[(2,5-dimethylphenyl)sulfonyl]-](/img/structure/B13144186.png)
![L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[(2,2,2-trichloroethoxy)sulfonyl]methyl]-](/img/structure/B13144193.png)
![6-[([2,2'-Bipyridin]-4-yl)amino]hexanoic acid](/img/structure/B13144214.png)
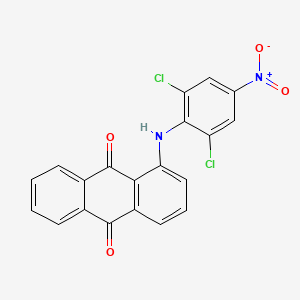
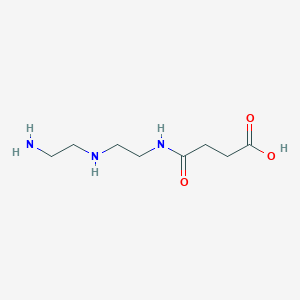
![[1,1'-Biphenyl]-2,3',4,5',6-pentacarboxylicacid](/img/structure/B13144223.png)
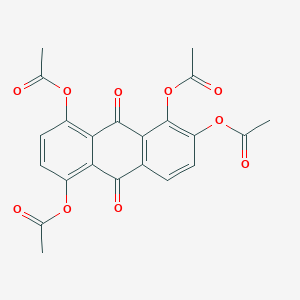
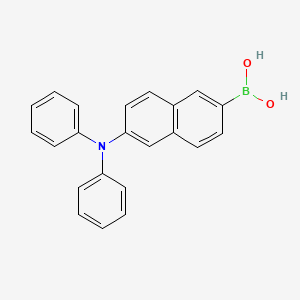
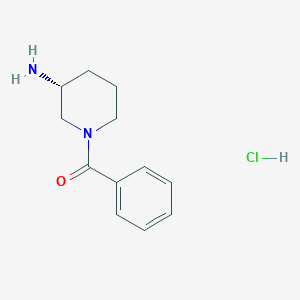

![(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-ol](/img/structure/B13144241.png)
![1-(3-Bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B13144254.png)
![[2,4'-Bipyridin]-3-ol](/img/structure/B13144256.png)
